2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide
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Overview
Description
2-cyano-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is an organic compound with the molecular formula C9H10N3OS It is a derivative of acetohydrazide and contains a cyano group, a thiophene ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide typically involves the condensation reaction between 2-cyanoacetohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-cyano-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
2-cyano-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The cyano group and hydrazone linkage may play a role in binding to active sites of enzymes, thereby inhibiting their activity. Additionally, the thiophene ring may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]
- 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide]
Comparison
Compared to similar compounds, 2-cyano-N’-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it particularly interesting for applications in organic electronics and as a potential pharmacophore. The cyano group and hydrazone linkage are common features among these compounds, contributing to their reactivity and potential biological activity.
Properties
IUPAC Name |
2-cyano-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-7-3-5-14-8(7)6-11-12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,12,13)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBNGHLDLBLJLI-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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